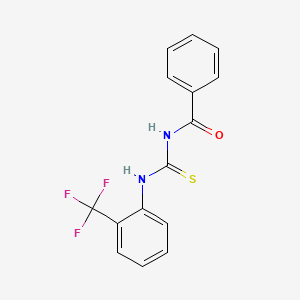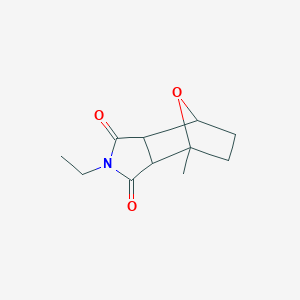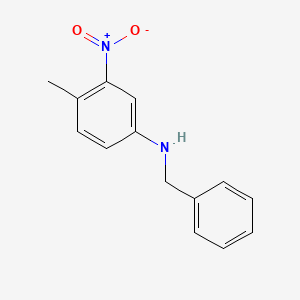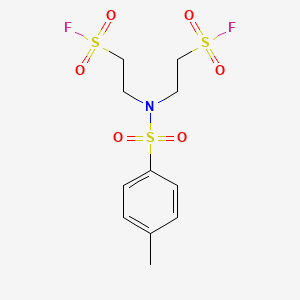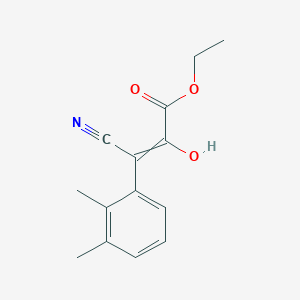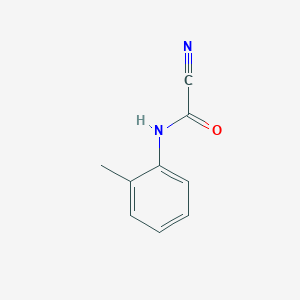
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is a complex organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.372 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrobenzoate ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate typically involves the reaction of 7,7-dimethylbicyclo(3.1.1)hept-2-ene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Conversion to nitrobenzoic acid derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitrobenzoates.
Wissenschaftliche Forschungsanwendungen
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- cis-Chrysanthenyl acetate
- trans-Chrysanthenyl acetate
Uniqueness
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate stands out due to its unique combination of a bicyclic structure and a nitrobenzoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
79552-27-5 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H21NO4/c1-18(2)14-6-3-12(16(18)11-14)9-10-23-17(20)13-4-7-15(8-5-13)19(21)22/h3-5,7-8,14,16H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
FSPIEEQLCZPVKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


